1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzo[d]thiazole ring, a piperidine ring, and a carboxamide group. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the carboxamide group via amidation reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Advanced purification methods, including high-performance liquid chromatography (HPLC), are employed to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzo[d]thiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzo[d]thiazole derivatives.
Scientific Research Applications
1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Methylbenzo[d]thiazol-5-yl)boronic acid: Shares the benzo[d]thiazole ring structure but differs in its functional groups and overall molecular configuration.
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: These compounds have similar benzo[d]thiazole rings but differ in their substituents and biological activities.
Uniqueness
1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-10-6-7-12(23-2)13-14(10)24-16(17-13)18-15(20)11-5-4-8-19(9-11)25(3,21)22/h6-7,11H,4-5,8-9H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYWKUZRNZXULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CCCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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